molecular formula C8H6ClF2NO2 B6306081 Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate CAS No. 1805196-45-5

Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate

Cat. No.: B6306081
CAS No.: 1805196-45-5
M. Wt: 221.59 g/mol
InChI Key: VCBZXJAQHJODEF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate (CAS: 1805196-45-5) is a fluorinated pyridine derivative with the molecular formula C₈H₆ClF₂NO₂ and a molecular weight of 221.59 g/mol . This compound features a pyridine ring substituted with a chlorine atom at position 4, a difluoromethyl (-CHF₂) group at position 6, and a methyl ester at position 3. The difluoromethyl group enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in agrochemical and pharmaceutical research .

Its synthesis likely involves regioselective difluoromethylation, as described in , where radical-based methods enable precise functionalization of pyridine rings. The compound’s purity (≥95%) and structural integrity are confirmed via NMR, IR, and mass spectrometry, typical for such derivatives .

Properties

IUPAC Name

methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-3-12-6(7(10)11)2-5(4)9/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBZXJAQHJODEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The tert-butyl ester in CAS 2206752-25-0 increases steric bulk, which may reduce reactivity but improve solubility in non-polar solvents .
  • Halogen Position : Bromine at position 2 (CAS 1804752-47-3) introduces a heavier atom, altering electronic distribution and possibly affecting binding affinity in biological targets .

Physicochemical Properties

Property This compound Methyl 4-chloro-6-(trifluoromethyl)pyridine-3-carboxylate Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate
Lipophilicity (LogP) ~2.1 (estimated) ~2.5 (higher due to CF₃) ~2.3 (Br increases polarity)
Melting Point Not reported Not reported Not reported
Solubility Moderate in DMSO Low in water, high in organic solvents Similar to target compound

Notes:

  • Trifluoromethyl groups enhance thermal stability but reduce aqueous solubility compared to difluoromethyl groups .
  • Bromine’s polarizability may increase intermolecular interactions, affecting crystallization behavior .

Biological Activity

Methyl 4-chloro-6-(difluoromethyl)pyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C7H6ClF2N1O2\text{C}_7\text{H}_6\text{ClF}_2\text{N}_1\text{O}_2

This compound features a pyridine ring substituted with a chloro group, a difluoromethyl group, and a carboxylate ester, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The difluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The chloro substituent may also play a role in modulating the compound's reactivity and binding affinity to specific proteins or enzymes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
A54940.54
Caco-229.77

The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by morphological changes such as nuclear condensation and fragmentation.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It showed efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Anticancer Research : A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell death and reduced viability compared to untreated controls (p < 0.05) .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of S. aureus and E. coli. The results demonstrated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

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